molecular formula C19H25N3O2S B11824782 N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11824782
M. Wt: 359.5 g/mol
InChI Key: IVYLZIWPFKXJLR-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tosyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tosyl group makes it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tosyl Group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The final step involves coupling the pyrrolidine and pyridine rings, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
  • N,N,6-Trimethyl-5-(1-mesylpyrrolidin-2-yl)pyridin-2-amine
  • N,N,6-Trimethyl-5-(1-benzylpyrrolidin-2-yl)pyridin-2-amine

Uniqueness

N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of both the tosyl group and the specific substitution pattern on the pyridine and pyrrolidine rings. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

N,N,6-trimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C19H25N3O2S/c1-14-7-9-16(10-8-14)25(23,24)22-13-5-6-18(22)17-11-12-19(21(3)4)20-15(17)2/h7-12,18H,5-6,13H2,1-4H3

InChI Key

IVYLZIWPFKXJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=C(C=C3)N(C)C)C

Origin of Product

United States

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